molecular formula C20H19NO6 B2937308 (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 859138-72-0

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2937308
CAS No.: 859138-72-0
M. Wt: 369.373
InChI Key: VRNUEBVMFZTBKC-ZDLGFXPLSA-N
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Description

(Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a benzofuran derivative characterized by a Z-configured benzylidene moiety at the 2-position, a ketone group at the 3-position, and a dimethylcarbamate ester at the 6-position of the benzofuran core. This compound is structurally related to pesticidal carbamates, such as carbofuran (), but differs in its substituted benzylidene group, which may modulate selectivity and potency .

Properties

IUPAC Name

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-21(2)20(23)26-14-5-7-15-17(11-14)27-18(19(15)22)10-12-9-13(24-3)6-8-16(12)25-4/h5-11H,1-4H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNUEBVMFZTBKC-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound with potential biological activities. Its unique structure, featuring a benzofuran core and a dimethylcarbamate group, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is [(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate. Its molecular formula is C22H23NO6, and it has a molecular weight of 397.43 g/mol. The structure includes functional groups that may influence its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by forming hydrogen bonds with amino acid residues in the active site.
  • Receptor Binding : Its structural features allow it to bind to various receptors, potentially modulating signaling pathways.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting potential protective effects against oxidative stress.

Biological Activity Studies

Research has shown that compounds similar to this compound exhibit various biological activities. Below are notable findings from recent studies:

Study Biological Activity Findings
Antitumor ActivityDemonstrated significant cytotoxic effects against cancer cell lines.
Antiparasitic PropertiesExhibited efficacy in inhibiting parasite growth in vitro.
Enzyme InteractionShowed inhibition of specific enzymes involved in metabolic pathways.

Case Studies

  • Antitumor Effects : A study published in Bioorganic & Medicinal Chemistry highlighted the antitumor properties of related benzofuran derivatives. These compounds were tested against various cancer cell lines and showed promising results in reducing cell viability through apoptosis induction.
  • Antiparasitic Activity : Research indicated that similar compounds possess antiparasitic effects. In vitro studies revealed that they could inhibit the growth of protozoan parasites, suggesting potential for therapeutic applications in treating parasitic infections.
  • Enzyme Inhibition : A case study demonstrated that the compound could effectively inhibit enzymes such as acetylcholinesterase, which is critical in neurodegenerative diseases like Alzheimer's. This suggests a possible role in neuroprotective therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

(a) (Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl Methanesulfonate ()
  • Structural Differences : Replaces the dimethylcarbamate with a methanesulfonate group.
  • Methanesulfonate esters are often used as leaving groups in prodrugs, suggesting divergent applications compared to carbamates, which are stable in biological systems .
(b) (2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,6-Dimethoxybenzoate ()
  • Structural Differences : Features a furylmethylene group instead of 2,5-dimethoxybenzylidene and a dimethoxybenzoate ester.
  • Implications: The furan ring introduces π-conjugation, while the 2,6-dimethoxybenzoate may enhance lipophilicity.
(c) [(2Z)-3-Oxo-2-[(3,4,5-Trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,6-Dimethoxybenzoate ()
  • Structural Differences : Substitutes 2,5-dimethoxy with 3,4,5-trimethoxybenzylidene and adds a 2,6-dimethoxybenzoate.
  • The benzoate ester may confer stability against enzymatic degradation compared to carbamates .

Carbamate-Containing Analogs

(a) Carbofuran (2,3-Dihydro-2,2-dimethyl-7-benzofuranyl Methylcarbamate) ()
  • Structural Differences : Lacks the benzylidene group and features a simpler methylcarbamate.
  • Implications: Carbofuran is a well-known acetylcholinesterase inhibitor used as a pesticide. The absence of the benzylidene moiety in carbofuran reduces π-conjugation, likely diminishing photostability compared to the target compound .
(b) Thiazol-5-ylmethyl Carbamates ()
  • Structural Differences : Replaces benzofuran with thiazolo-pyrimidine cores but retains carbamate groups.
  • Implications : Thiazole rings enhance hydrogen bonding and metabolic stability. These compounds are designed for therapeutic applications (e.g., antiviral or anticancer), contrasting with the pesticidal focus of benzofuran carbamates .

Physicochemical and Spectral Comparisons

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Spectral Features (IR, NMR)
Target Compound (Dimethylcarbamate) C21H21NO7 399.39 2,5-Dimethoxybenzylidene, dimethylcarbamate Not reported Expected C=O (1700–1750 cm⁻¹), NH (3300 cm⁻¹)
Methanesulfonate Analog () C19H18O8S 406.40 Methanesulfonate Not reported SO3 stretch (~1350 cm⁻¹), C=O (~1700 cm⁻¹)
2-Furylmethylene Analog () C22H16O7 392.36 Furylmethylene, 2,6-dimethoxybenzoate Not reported C=O (1719 cm⁻¹), CN (~2220 cm⁻¹)
Carbofuran () C12H15NO3 221.25 Methylcarbamate 150–152 NH (~3300 cm⁻¹), C=O (~1700 cm⁻¹)

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